3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride
Overview
Description
3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is a chemical compound with the molecular formula C13H18Cl2N2O3. It is a piperidine derivative, characterized by the presence of a chloro-nitrophenoxy group attached to the piperidine ring via an ethyl linker. This compound is primarily used in research settings and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 2-chloro-4-nitrophenol with 2-(piperidin-1-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is subsequently converted to its hydrochloride salt form .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The piperidine ring can be oxidized under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or thiols can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Products with different substituents replacing the chloro group.
Reduction: Formation of 3-[2-(2-Amino-4-nitrophenoxy)ethyl]piperidine.
Oxidation: Formation of oxidized piperidine derivatives.
Scientific Research Applications
3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The chloro-nitrophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]morpholine hydrochloride
- 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]pyrrolidine hydrochloride
- 3-[2-(2-Chloro-4-nitrophenoxy)ethyl]azepane hydrochloride
Uniqueness
3-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride is unique due to its specific structural features, such as the piperidine ring and the chloro-nitrophenoxy group. These features confer distinct chemical and biological properties, making it valuable for specific research applications .
Properties
IUPAC Name |
3-[2-(2-chloro-4-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3.ClH/c14-12-8-11(16(17)18)3-4-13(12)19-7-5-10-2-1-6-15-9-10;/h3-4,8,10,15H,1-2,5-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVMVRZGGNJARO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220039-02-0 | |
Record name | Piperidine, 3-[2-(2-chloro-4-nitrophenoxy)ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220039-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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